

Application Notes and Protocols for the Analysis of 19-Methylpentacosanoyl-CoA

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Compound of Interest

Compound Name: 19-Methylpentacosanoyl-CoA

Cat. No.: B15551444

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Introduction

19-Methylpentacosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLCFA-CoA) thioester. VLCFAs and their CoA derivatives are integral components of cellular metabolism, playing crucial roles in membrane structure, energy storage, and cellular signaling. The analysis of specific VLCFA-CoAs like **19-Methylpentacosanoyl-CoA** is essential for understanding their physiological and pathological roles. These application notes provide a detailed protocol for the quantification of **19-Methylpentacosanoyl-CoA** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Analytical Standard

An analytical standard for **19-Methylpentacosanoyl-CoA** is commercially available, which is a prerequisite for accurate quantification.^[1]

Chemical Information:

- Name: **19-Methylpentacosanoyl-CoA**
- Molecular Formula: C₄₇H₈₆N₇O₁₇P₃S
- Molecular Weight: 1146.21 g/mol

Experimental Protocol: Quantification of 19-Methylpentacosanoyl-CoA by LC-MS/MS

This protocol is adapted from established methods for the analysis of very-long-chain fatty acids and acyl-CoAs.^{[2][3][4]}

1. Materials and Reagents

- **19-Methylpentacosanoyl-CoA** analytical standard
- Internal Standard (IS): A structurally similar, stable isotope-labeled very-long-chain acyl-CoA (e.g., D3-palmitoyl-CoA or another commercially available labeled VLCFA-CoA) is recommended for accurate quantification.
- Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
- Reagents: Ammonium acetate, Acetic acid (or other suitable mobile phase modifiers)
- Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.
- Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation

- Extraction:
 - To 100 μ L of biological sample (e.g., plasma, cell lysate, or tissue homogenate), add 10 μ L of the internal standard solution.
 - Add 400 μ L of a cold extraction solvent mixture (e.g., acetonitrile/methanol, 1:1 v/v).
 - Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube.
- Solid Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

- Condition a C18 SPE cartridge with methanol followed by water.
- Load the supernatant from the extraction step onto the cartridge.
- Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
- Elute the **19-Methylpentacosanoyl-CoA** and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with a suitable modifier (e.g., 10 mM ammonium acetate or 0.1% formic acid).
 - Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with the same modifier as Mobile Phase A.
 - Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is used to separate the analyte from other matrix components. The long alkyl chain of **19-Methylpentacosanoyl-CoA** will require a high percentage of organic solvent for elution.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Column Temperature: 40-50°C.
- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of acyl-CoAs.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions:
 - The precursor ion ($[M+H]^+$) for **19-Methylpentacosanoyl-CoA** will be m/z 1147.2.
 - Characteristic product ions are generated by fragmentation of the CoA moiety. Common fragments for acyl-CoAs include ions corresponding to the phosphopantetheine and adenosine portions of the molecule. The exact fragmentation pattern should be determined by infusing the analytical standard.
 - A specific MRM transition for the internal standard will also be monitored.

4. Quantification

- Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the **19-Methylpentacosanoyl-CoA** analytical standard into a blank biological matrix.
- Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of **19-Methylpentacosanoyl-CoA** in the unknown samples is then determined from this curve.

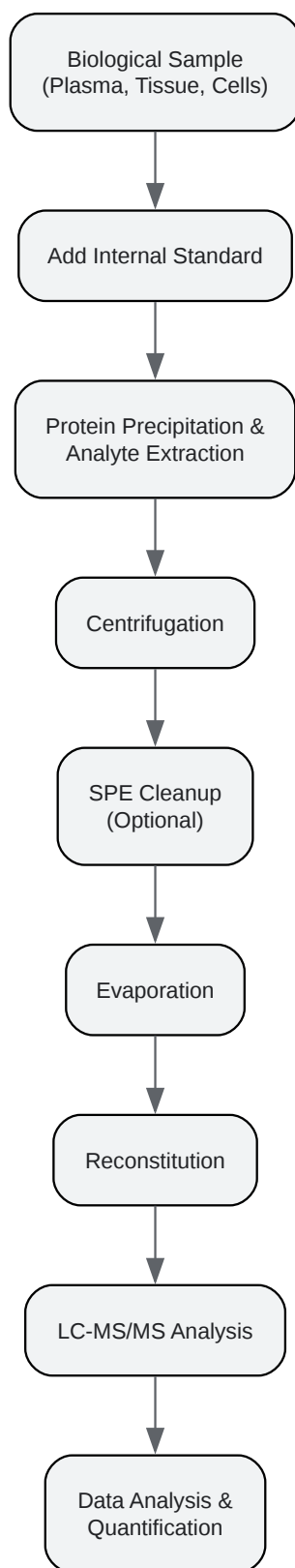
Quantitative Data Summary

The following table provides hypothetical yet realistic quantitative parameters for the described LC-MS/MS method. Actual values must be determined during method validation in the user's laboratory.

Parameter	Expected Value	Notes
Linear Range	1 - 1000 ng/mL	The linear range should be established based on the expected physiological or experimental concentrations.
Limit of Detection (LOD)	< 1 ng/mL	Dependent on the sensitivity of the mass spectrometer and the cleanliness of the sample.
Limit of Quantification (LOQ)	1 ng/mL	The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Precision (%RSD)	< 15%	Intra- and inter-day precision should be assessed at multiple concentration levels.
Accuracy (%Recovery)	85 - 115%	Determined by analyzing quality control samples at known concentrations.

Diagrams

Experimental Workflow

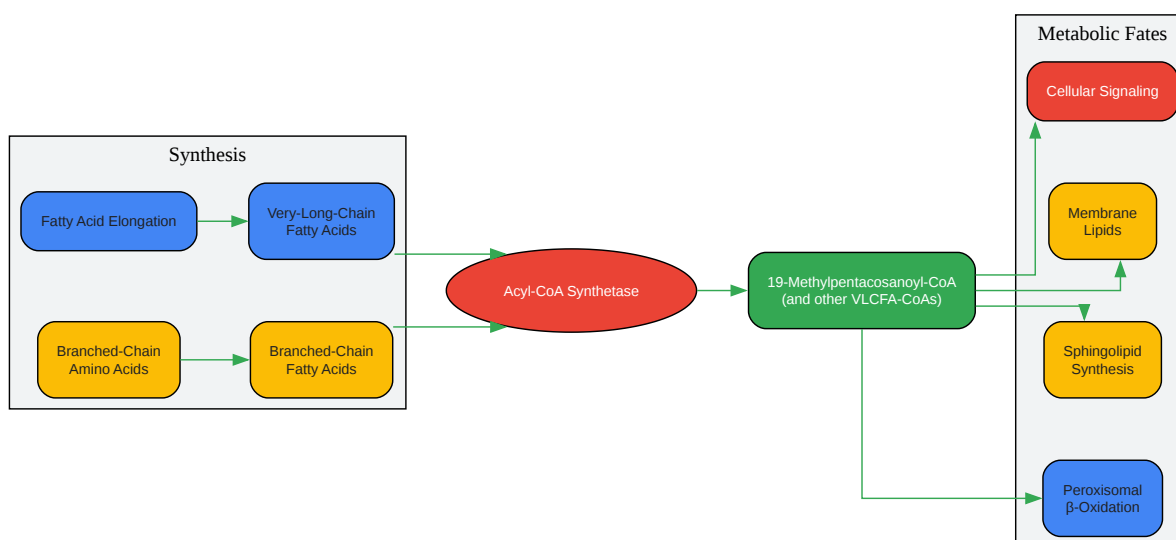


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Caption: Experimental workflow for **19-Methylpentacosanoyl-CoA** analysis.

Metabolic Context of Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), including branched-chain fatty acids, are metabolized through peroxisomal β -oxidation. Their CoA derivatives are precursors for various cellular components and can act as signaling molecules.^{[5][6][7]} The metabolism of branched-chain amino acids can also lead to the formation of branched-chain fatty acids.^{[8][9][10][11]}



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